6-cyclopropyl-5-fluoro-N-methyl-N-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]pyrimidin-4-amine
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Overview
Description
6-cyclopropyl-5-fluoro-N-methyl-N-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]pyrimidin-4-amine is a complex organic compound that features a unique combination of cyclopropyl, fluoro, and pyrazolo[3,4-d]pyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropyl-5-fluoro-N-methyl-N-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]pyrimidin-4-amine involves multiple steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
6-cyclopropyl-5-fluoro-N-methyl-N-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluoro and cyclopropyl positions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
6-cyclopropyl-5-fluoro-N-methyl-N-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]pyrimidin-4-amine has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a kinase inhibitor, which could have implications in cancer research.
Medicine: Due to its kinase inhibitory properties, it is being investigated as a potential therapeutic agent for various diseases, including cancer
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-cyclopropyl-5-fluoro-N-methyl-N-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, which can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the pyrazolo[3,4-d]pyrimidine core and exhibit similar biological activities.
Cyclopropyl-containing compounds: These compounds feature the cyclopropyl group, which imparts unique chemical properties.
Fluoro-substituted compounds: These compounds contain a fluoro group, which can enhance their biological activity and stability
Uniqueness
6-cyclopropyl-5-fluoro-N-methyl-N-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]pyrimidin-4-amine is unique due to its combination of structural features, which contribute to its potent biological activity and potential as a therapeutic agent.
Properties
Molecular Formula |
C20H25FN8 |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
6-cyclopropyl-5-fluoro-N-methyl-N-[[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]methyl]pyrimidin-4-amine |
InChI |
InChI=1S/C20H25FN8/c1-27(20-16(21)17(14-3-4-14)22-11-25-20)10-13-5-7-29(8-6-13)19-15-9-26-28(2)18(15)23-12-24-19/h9,11-14H,3-8,10H2,1-2H3 |
InChI Key |
DDLBKGILDWRKCR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCC(CC3)CN(C)C4=NC=NC(=C4F)C5CC5 |
Origin of Product |
United States |
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